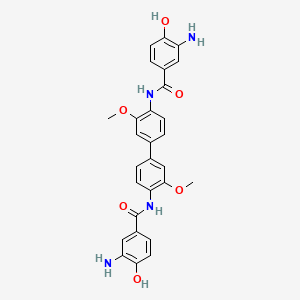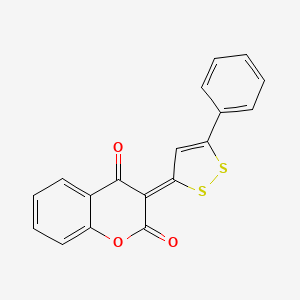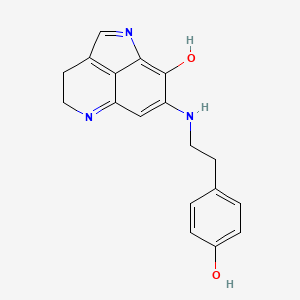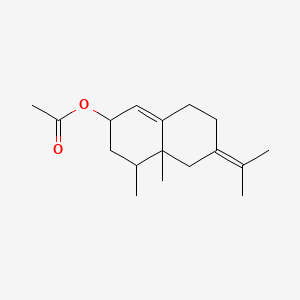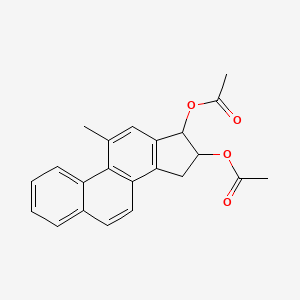
15H-Cyclopenta(a)phenanthrene-16,17-diol, 16,17-dihydro-11-methyl-, diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
15H-Cyclopenta(a)phenanthrene-16,17-diol, 16,17-dihydro-11-methyl-, diacetate is a complex organic compound with a unique structure that includes a cyclopenta[a]phenanthrene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 15H-Cyclopenta(a)phenanthrene-16,17-diol, 16,17-dihydro-11-methyl-, diacetate typically involves multiple steps. One common approach starts with the precursor 15,16-dihydro-11-methoxycyclopenta[a]phenanthren-17-one. This precursor undergoes a series of reactions, including reduction and acetylation, to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of organic synthesis, such as maintaining reaction conditions and using appropriate catalysts, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
15H-Cyclopenta(a)phenanthrene-16,17-diol, 16,17-dihydro-11-methyl-, diacetate can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
15H-Cyclopenta(a)phenanthrene-16,17-diol, 16,17-dihydro-11-methyl-, diacetate has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of cyclopenta[a]phenanthrene derivatives.
Biology: It is investigated for its potential biological activities, including anti-cancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may have applications in the development of new materials or as a precursor for other complex organic compounds.
Mécanisme D'action
The mechanism by which 15H-Cyclopenta(a)phenanthrene-16,17-diol, 16,17-dihydro-11-methyl-, diacetate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes or receptors that play a role in various biological pathways. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could interact with DNA or proteins in a way that influences cell function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 17-Methyl-16,17-dihydro-15H-cyclopenta(a)phenanthrene
- 15,16-dihydro-11-methoxycyclopenta[a]phenanthren-17-one
Uniqueness
What sets 15H-Cyclopenta(a)phenanthrene-16,17-diol, 16,17-dihydro-11-methyl-, diacetate apart from similar compounds is its specific diacetate functional group, which can influence its reactivity and potential applications. This unique feature makes it a valuable compound for research and potential therapeutic uses.
Propriétés
Numéro CAS |
63780-58-5 |
|---|---|
Formule moléculaire |
C22H20O4 |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
(17-acetyloxy-11-methyl-16,17-dihydro-15H-cyclopenta[a]phenanthren-16-yl) acetate |
InChI |
InChI=1S/C22H20O4/c1-12-10-19-18(11-20(25-13(2)23)22(19)26-14(3)24)17-9-8-15-6-4-5-7-16(15)21(12)17/h4-10,20,22H,11H2,1-3H3 |
Clé InChI |
YBRVMFGQBNDICU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(CC(C2OC(=O)C)OC(=O)C)C3=C1C4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


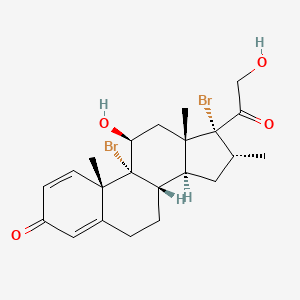
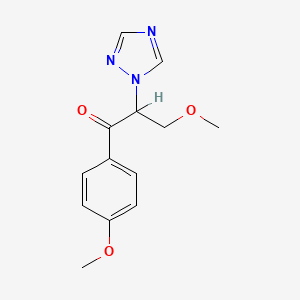
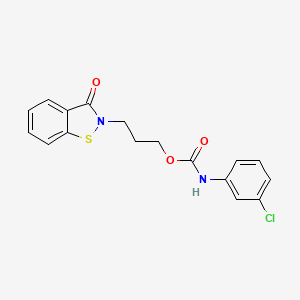
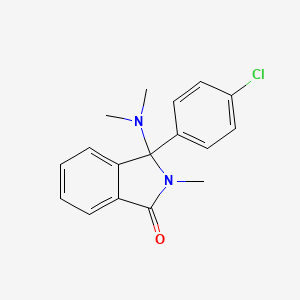
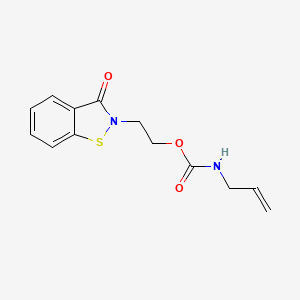
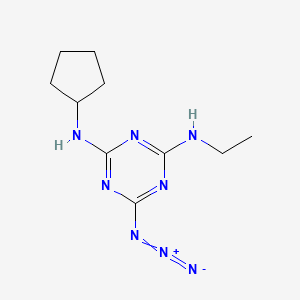
![1-Amino-4-[[[(dimethylamino)methyl]phenyl]amino]anthraquinone monohydrochloride](/img/structure/B12691600.png)
